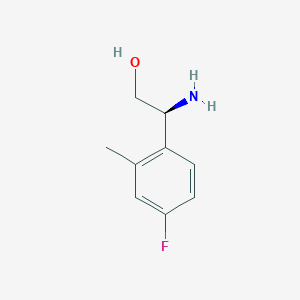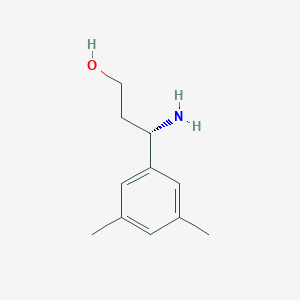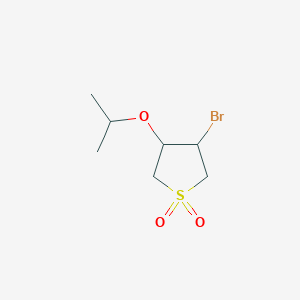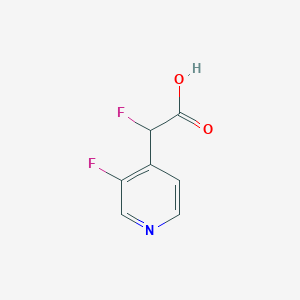
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O This compound is characterized by the presence of bromomethyl, difluoromethoxy, and fluorine substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(difluoromethoxy)-3-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-1-(difluoromethoxy)-3-fluorobenzene, while nitration results in the formation of 2-(bromomethyl)-1-(difluoromethoxy)-3-fluoronitrobenzene .
科学研究应用
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
作用机制
The mechanism of action of 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene depends on its specific application. In general, the compound can interact with biological targets through covalent or non-covalent interactions. For example, in medicinal chemistry, it may act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile
- 2-(Bromomethyl)-1-(trifluoromethoxy)-3-fluorobenzene
- 2-(Chloromethyl)-1-(difluoromethoxy)-3-fluorobenzene
Uniqueness
2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene is unique due to the combination of bromomethyl, difluoromethoxy, and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications .
属性
分子式 |
C8H6BrF3O |
|---|---|
分子量 |
255.03 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-6(10)2-1-3-7(5)13-8(11)12/h1-3,8H,4H2 |
InChI 键 |
PCEIEOVWJGVDNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)CBr)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13065956.png)
![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13065965.png)
![1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13065981.png)
![1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065983.png)
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)AceticAcid](/img/structure/B13065984.png)


![1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066006.png)


![2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13066016.png)


![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13066044.png)
